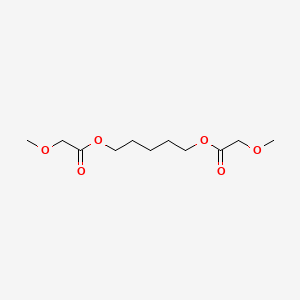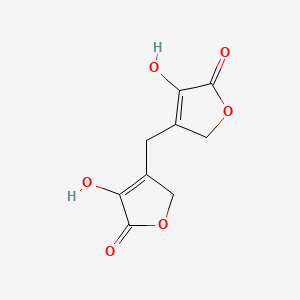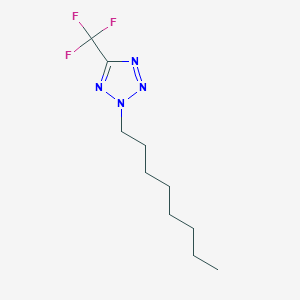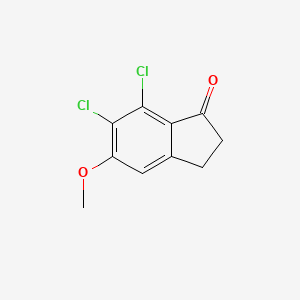![molecular formula C10H12Br2O4 B14007588 5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6289-47-0](/img/structure/B14007588.png)
5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid is a brominated derivative of norbornane carboxylic acid. This compound is characterized by its unique structure, which includes two bromine atoms and a methoxycarbonyl group attached to the norbornane framework. Its molecular formula is C10H12Br2O4, and it has a molecular weight of 356.01 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid typically involves the bromination of a norbornane derivative. One common method is the bromination of 3-methoxycarbonyl-norbornane-2-carboxylic acid using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions
5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents such as LiAlH4 in anhydrous ether can be used for reduction reactions.
Oxidation: Oxidizing agents like KMnO4 in an aqueous medium can be used for oxidation reactions.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used. For example, using an amine will yield an amine-substituted norbornane derivative.
Reduction: The major product will be 3-methoxycarbonyl-norbornane-2-carboxylic acid.
Oxidation: The major product will be 3-carboxy-norbornane-2-carboxylic acid.
科学研究应用
5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of brominated compounds with biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 5,6-dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine atoms and the methoxycarbonyl group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5,6-Dichloro-3-methoxycarbonyl-norbornane-2-carboxylic acid
- 5,6-Diiodo-3-methoxycarbonyl-norbornane-2-carboxylic acid
- 3-Methoxycarbonyl-norbornane-2-carboxylic acid
Uniqueness
5,6-Dibromo-3-methoxycarbonyl-norbornane-2-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
属性
CAS 编号 |
6289-47-0 |
|---|---|
分子式 |
C10H12Br2O4 |
分子量 |
356.01 g/mol |
IUPAC 名称 |
5,6-dibromo-3-methoxycarbonylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H12Br2O4/c1-16-10(15)6-4-2-3(5(6)9(13)14)7(11)8(4)12/h3-8H,2H2,1H3,(H,13,14) |
InChI 键 |
CEKJTNRDLCMPHH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C2CC(C1C(=O)O)C(C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


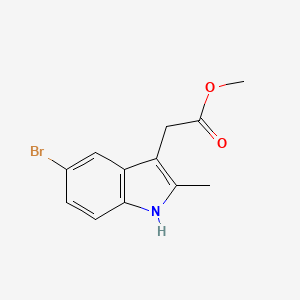
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
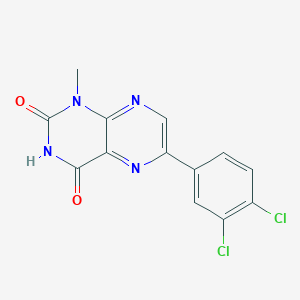
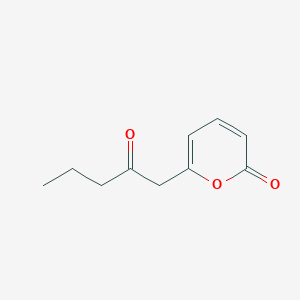
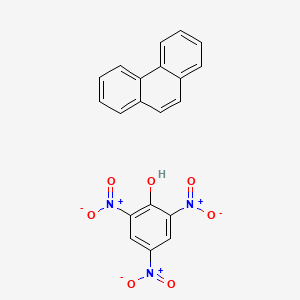
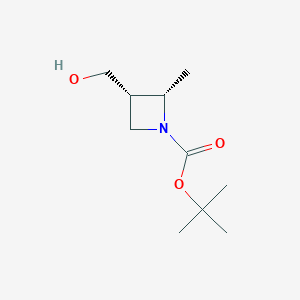
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
